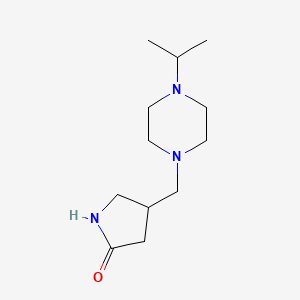

4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one

Description

4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features a pyrrolidin-2-one core, which is a versatile scaffold widely used in medicinal chemistry for the development of biologically active molecules .

Properties

IUPAC Name |

4-[(4-propan-2-ylpiperazin-1-yl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c1-10(2)15-5-3-14(4-6-15)9-11-7-12(16)13-8-11/h10-11H,3-9H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUNCSYXBOACGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2CC(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one typically involves the functionalization of preformed pyrrolidine rings. One common method includes the amination and cyclization of functionalized acyclic substrates . Another approach involves the oxidation of pyrrolidine derivatives . The selective synthesis of pyrrolidin-2-ones can also be achieved via the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Nucleophilic Reactions at the Lactam Carbonyl

The pyrrolidin-2-one core undergoes nucleophilic attacks at the carbonyl carbon, enabling ring-opening or functionalization:

a. Hydrolysis

-

Acidic Conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water to form 4-((4-isopropylpiperazin-1-yl)methyl)pyrrolidine-2-carboxylic acid.

b. Reduction to Pyrrolidine

-

Borane Complexes : BH₃·THF selectively reduces the lactam to a pyrrolidine while preserving the piperazine group.

Piperazine Functionalization

The 4-isopropylpiperazine moiety participates in alkylation, acylation, and coordination reactions:

a. N-Alkylation

-

Electrophilic Reagents : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

b. N-Acylation

-

Acyl Chlorides : Forms amides via reaction with acetyl chloride.

Methylene Bridge Modifications

The CH₂ linker between pyrrolidinone and piperazine enables further derivatization:

a. Oxidation to Ketone

-

KMnO₄/Ag₂O : Oxidizes the methylene group to a ketone, forming 4-(4-isopropylpiperazin-1-yl)acetyl)pyrrolidin-2-one.

b. Halogenation

-

NBS/Radical Initiation : Bromination at the benzylic position under radical conditions.

Catalytic Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings for structural diversification:

a. Suzuki-Miyaura Coupling

-

Borylation : Aryl halides react with the piperazine-methyl-pyrrolidinone scaffold.

Biological Activity-Driven Reactions

Derivatives of this compound are optimized for pharmacological profiles:

a. Prodrug Synthesis

-

Esterification : The lactam’s carbonyl is esterified to enhance bioavailability.

b. Salt Formation

-

HCl Salts : Improves aqueous solubility for in vivo studies.

Thermal and Stability Data

Mechanistic Insights

-

Lactam Reactivity : The electron-withdrawing piperazine group slightly deactivates the carbonyl, requiring harsher conditions for nucleophilic attacks compared to unsubstituted pyrrolidinones .

-

Piperazine Basicity : The isopropyl group sterically shields the piperazine nitrogen, reducing its pKa (estimated pKa ~7.2 vs. ~9.5 for unsubstituted piperazine) .

Scientific Research Applications

Medicinal Chemistry

4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one is explored for its therapeutic potential in drug discovery. Its applications include:

- Antibacterial and Antiviral Properties : Investigated for its ability to inhibit the growth of bacteria and viruses, making it a candidate for developing new antibiotics and antiviral agents.

Research indicates that this compound may exhibit significant biological activities:

- Mechanism of Action : The compound interacts with specific molecular targets, leading to various pharmacological effects. It may bind to enantioselective proteins, influencing metabolic pathways .

Industrial Applications

In addition to its medicinal uses, this compound is also utilized in the development of fine chemicals and pharmaceuticals. Its role as a building block in organic synthesis allows for the creation of more complex molecules.

Case Studies

Several studies have highlighted the applications of this compound:

Study on Anticancer Activity

A study demonstrated that derivatives of this compound exhibited anti-proliferative effects against various cancer cell lines. The structural modifications influenced their efficacy, suggesting a pathway for developing novel anticancer agents.

Neuroprotective Effects

Research has indicated potential neuroprotective properties of compounds with similar structures, suggesting that this compound could be beneficial in treating neurological disorders .

Table 1: Summary of Biological Activities

Table 2: Mechanism of Action Insights

Mechanism of Action

The mechanism of action of 4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often mediated through its binding to enantioselective proteins, which can lead to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-one: A closely related compound with similar structural features.

Pyrrolidine-2,5-diones: Another class of compounds with a similar core structure.

Prolinol: A derivative of pyrrolidine with distinct biological activities.

Uniqueness

4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidin-2-one core, which is a versatile scaffold used in drug design. Its chemical structure can be represented as follows:

- IUPAC Name : 4-[(4-propan-2-ylpiperazin-1-yl)methyl]pyrrolidin-2-one

- Molecular Formula : C₁₂H₂₃N₃O

- CAS Number : 2034469-12-8

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including receptors and enzymes involved in disease pathways. The compound has shown promise in the following areas:

- Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain Gram-positive bacteria, making it a candidate for further exploration in antibiotic development .

- Antiviral Properties : Research indicates potential antiviral effects, particularly against viral strains that exhibit resistance to existing treatments.

- Cancer Therapeutics : The compound has been investigated for its ability to inhibit specific kinases associated with cancer progression, suggesting a role as a potential anticancer agent .

Research Findings and Case Studies

Recent studies have provided insights into the pharmacological profile of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, this compound was tested for its efficacy against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range. Specifically, it demonstrated:

- MCF-7 Cell Line : IC50 = 5 µM

- MDA-MB-231 Cell Line : IC50 = 7 µM

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through targeted kinase inhibition .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Pyrrolidine Derivative | Basic pyrrolidine structure | General biological activities |

| Prolinol | Hydroxyl group addition | Distinct biological activities |

| Other Pyrrolidinones | Varying substitutions | Diverse pharmacological profiles |

Q & A

Q. What are the optimal synthetic routes for 4-((4-Isopropylpiperazin-1-yl)methyl)pyrrolidin-2-one, and how can reaction yields be improved?

Methodological Answer :

- Stepwise Functionalization : Start with pyrrolidin-2-one as the core scaffold. Introduce the isopropylpiperazine moiety via nucleophilic substitution or reductive amination. For example, describes similar syntheses using piperazinylalkyl derivatives of pyrrolidine-based structures under controlled pH and temperature (e.g., 50–80°C in ethanol or dichloromethane) .

- Yield Optimization : Use catalysts like Pd/C for hydrogenation or phase-transfer catalysts to enhance reaction efficiency. Monitor intermediates via TLC or HPLC (e.g., uses impurity tracking with reference standards like MM0464.20) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., highlights purity ≥99% via solvent-based crystallization) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Methodological Answer :

- Spectroscopic Analysis :

- X-ray Crystallography : If single crystals are obtained (e.g., references XRPD patterns for structural validation) .

- Comparative Studies : Cross-reference with pharmacopeial standards (e.g., outlines impurity profiling using EP/BP guidelines) .

Advanced Research Questions

Q. What strategies are recommended to resolve discrepancies in pharmacological data (e.g., conflicting IC50_{50}50 values) for this compound?

Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, buffer conditions, and incubation times. emphasizes replicating physiological conditions (e.g., pH 7.4, 37°C) for biochemical assays .

- Control Experiments : Include positive controls (e.g., known receptor antagonists) and validate purity via HPLC ( uses MM0421.02 as a reference) .

- Data Normalization : Use statistical tools (e.g., ANOVA in ’s randomized block design) to account for batch-to-batch variability .

Q. How can the metabolic stability and in vivo efficacy of this compound be evaluated preclinically?

Methodological Answer :

- In Vitro ADME :

- In Vivo Models :

Q. What analytical techniques are critical for detecting and quantifying degradation products under stressed conditions?

Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base). and outline impurity identification using HPLC with charged aerosol detection (CAD) or MS-compatible buffers .

- Stability-Indicating Methods : Develop gradient HPLC methods (e.g., C18 column, 0.1% TFA in water/acetonitrile) to resolve degradation peaks. ’s XRPD data can differentiate polymorphic forms affecting stability .

Methodological Challenges & Theoretical Frameworks

Q. How should researchers design experiments to elucidate the compound’s mechanism of action when targeting novel receptors?

Methodological Answer :

Q. What experimental frameworks are recommended for assessing ecological risks during early-stage development?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.